molecular formula C9H9ClN2O2 B11892560 2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride CAS No. 117164-16-6

2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride

Cat. No.: B11892560
CAS No.: 117164-16-6
M. Wt: 212.63 g/mol
InChI Key: VPTBXGQXCPWEHE-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride typically involves the cyclization of o-phenylenediamine with glyoxylic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzimidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the acetic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-5-yl)acetic acid hydrochloride
  • 2-(2-Ethyl-1H-benzo[d]imidazol-1-yl)acetic acid

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride is unique due to its specific structure, which combines the benzimidazole ring with an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research or industrial contexts.

Properties

CAS No.

117164-16-6

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11)(H,12,13);1H

InChI Key

VPTBXGQXCPWEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)O.Cl

Origin of Product

United States

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